molecular formula C10H12BrN B2507323 (2S)-2-(3-bromophenyl)pyrrolidine CAS No. 1217694-15-9

(2S)-2-(3-bromophenyl)pyrrolidine

Cat. No. B2507323
CAS RN: 1217694-15-9
M. Wt: 226.117
InChI Key: FIRVFEHVSIYTIO-JTQLQIEISA-N
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Description

The compound (2S)-2-(3-bromophenyl)pyrrolidine is a brominated pyrrolidine derivative. Pyrrolidine is a five-membered heterocyclic amine, and the presence of a bromophenyl group at the 2-position indicates a substitution that could influence the compound's chemical behavior and physical properties. Although the provided papers do not directly discuss (2S)-2-(3-bromophenyl)pyrrolidine, they do provide insights into the synthesis and structural analysis of related brominated heterocyclic compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds typically involves multi-step sequences starting from readily available brominated precursors. For instance, 3-Arylthieno[2,3-b]pyridines are synthesized from 2-bromopyridines through a four-step sequence, with the key step being an iodine-mediated cyclization . While this does not directly describe the synthesis of (2S)-2-(3-bromophenyl)pyrrolidine, it suggests that similar brominated pyrrolidine derivatives could be synthesized using a halogen-mediated cyclization step starting from brominated pyridines or similar precursors.

Molecular Structure Analysis

The molecular structure of brominated heterocycles can be complex, with various conformations depending on the substitution pattern. For example, a related compound with a bromophenyl group and a pyrrolidine moiety exhibits an envelope conformation in the pyrrolidine ring . This suggests that (2S)-2-(3-bromophenyl)pyrrolidine could also adopt an envelope conformation, which is common for five-membered heterocycles. The dihedral angle between the central benzene ring and the bromophenyl ring in the related compound is 42.71° , indicating that steric interactions between substituents can influence the overall molecular geometry.

Chemical Reactions Analysis

The reactivity of brominated heterocycles like (2S)-2-(3-bromophenyl)pyrrolidine is often characterized by the presence of the bromine atom, which can participate in various chemical reactions. Bromine is a good leaving group, which makes these compounds suitable for nucleophilic substitution reactions. The papers provided do not detail specific reactions for (2S)-2-(3-bromophenyl)pyrrolidine, but the structural analysis of related compounds suggests that intramolecular interactions, such as C—H⋯O, could influence its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S)-2-(3-bromophenyl)pyrrolidine would be influenced by the presence of the bromophenyl group. The related compound's crystal packing is stabilized by weak intermolecular C—H⋯π interactions , which could also be relevant for the subject compound, affecting its melting point, solubility, and crystal structure. The exact properties would need to be determined experimentally, but it is likely that (2S)-2-(3-bromophenyl)pyrrolidine would exhibit properties typical of brominated aromatic compounds, such as higher density and lower reactivity compared to non-halogenated analogs.

Scientific Research Applications

Cholinesterase Inhibition for Alzheimer's Research

A significant application of related compounds to (2S)-2-(3-bromophenyl)pyrrolidine is in the development of cholinesterase inhibitors, a therapeutic strategy for Alzheimer's disease. Research demonstrates that proline-based carbamates, bearing structural similarity, exhibit moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have shown potential for selectivity towards BChE over AChE, a promising feature for Alzheimer’s disease treatment, suggesting the structural framework of (2S)-2-(3-bromophenyl)pyrrolidine could be valuable in designing new therapeutic agents (Pizova et al., 2017).

Antioxidant and Anticholinergic Activities

Another research avenue explores the synthesis of biologically active bromophenols and their derivatives, showing significant antioxidant activities. These compounds, structurally related to (2S)-2-(3-bromophenyl)pyrrolidine, also demonstrated potent inhibitory effects against cholinergic enzymes, highlighting their potential in treating oxidative stress-related diseases and cholinergic system dysfunctions (Rezai et al., 2018).

Molecular Structure and Crystallography

The study of molecular structures and crystallography of compounds like (2S)-2-(3-bromophenyl)pyrrolidine provides insights into their chemical behavior and interaction patterns. For instance, research on similar bromophenyl-substituted pyrrolidine derivatives emphasizes the importance of their conformational analysis in understanding their reactivity and interaction capabilities in the crystal state, which is crucial for the design of materials and drugs (Nirmala et al., 2009).

Asymmetric Synthesis and Antithrombin Activity

Asymmetric synthesis of pyrrolidine derivatives with potential antithrombin activity is another notable application. These studies provide a framework for the synthesis of enantiomerically pure compounds, which are crucial for developing selective therapeutic agents. Such research demonstrates the broader applicability of the (2S)-2-(3-bromophenyl)pyrrolidine scaffold in creating biologically active molecules with specific stereochemical configurations (Ayan et al., 2013).

Anticonvulsant Activity

Investigations into the anticonvulsant activity of N-Mannich bases derived from bromophenyl-pyrrolidine diones reveal the potential of such compounds in epilepsy treatment. These studies highlight the therapeutic relevance of bromophenyl-pyrrolidine derivatives in modulating neurological activity and offer a promising avenue for developing new antiepileptic drugs (Obniska et al., 2012).

Safety and Hazards

The safety data sheet for pyrrolidine, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2S)-2-(3-bromophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRVFEHVSIYTIO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3-bromophenyl)pyrrolidine

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